4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

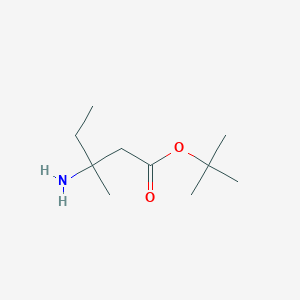

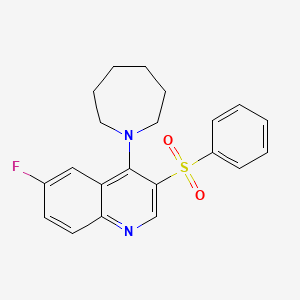

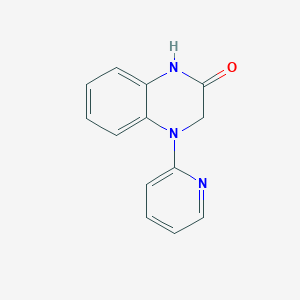

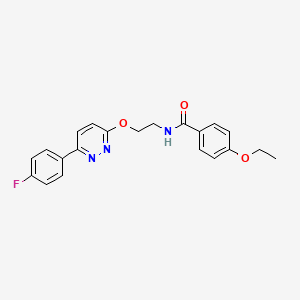

The compound 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline is a complex molecule that likely contains a quinoline core structure, which is a common scaffold in medicinal chemistry due to its pharmacological properties. The azepan-1-yl group suggests the presence of a seven-membered saturated heterocycle, azepane, which is attached to the quinoline. The benzenesulfonyl moiety indicates a sulfonyl group bonded to a benzene ring, which is known for its ability to improve the solubility and metabolic stability of pharmaceuticals. The presence of a fluorine atom on the quinoline ring can significantly affect the molecule's electronic properties and bioactivity.

Synthesis Analysis

The synthesis of such a molecule would likely involve multiple steps, including the formation of the quinoline core, introduction of the azepane ring, and subsequent functionalization with the benzenesulfonyl group and fluorine atom. The papers provided do not directly describe the synthesis of this specific compound but offer insights into related synthetic methods. For instance, the synthesis of benzo-fused azepines, as mentioned in the second paper, could be adapted to synthesize the azepan-1-yl moiety of the target molecule . The first paper discusses cycloaddition reactions involving azepine derivatives, which could be relevant for forming the seven-membered ring structure in the target compound .

Molecular Structure Analysis

The molecular structure of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline would be characterized by its heterocyclic components and the spatial arrangement of its substituents. The quinoline core provides a rigid planar structure that can interact with biological targets through π-π stacking interactions. The azepane ring introduces a flexible, saturated component that can adopt various conformations, potentially affecting the overall three-dimensional shape of the molecule. The benzenesulfonyl group is a bulky substituent that could influence the molecule's ability to penetrate biological membranes and its binding to proteins. The fluorine atom is a small but highly electronegative substituent that can form hydrogen bonds and modulate the electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline would be influenced by its functional groups. The azepane ring might undergo nucleophilic substitution reactions or be involved in ring-opening processes under certain conditions. The sulfonyl group could participate in sulfonylation reactions, acting as a leaving group or as an electrophile. The fluorine atom on the quinoline ring could be involved in deactivating the ring towards electrophilic aromatic substitution reactions due to its electron-withdrawing effect. The papers provided do not detail reactions specific to this compound but discuss related chemistry that could be extrapolated to predict its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline would be determined by its molecular structure. The presence of the sulfonyl group is likely to increase the compound's polarity and improve its solubility in polar solvents. The fluorine atom could enhance the compound's metabolic stability and affect its lipophilicity, which is important for its pharmacokinetic profile. The azepane ring could contribute to the compound's flexibility and influence its binding to biological targets. The provided papers do not discuss the physical and chemical properties of this specific compound, but the synthesis and structural analysis of related compounds could provide a basis for inferring its properties .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline and its derivatives are of interest due to their diverse chemical properties and potential applications in various fields of scientific research. The process of synthesizing such compounds often involves complex reactions that can lead to a variety of structural analogs, each with unique properties and potential applications.

One approach to synthesizing derivatives involves the use of 1,3-dipolar cycloaddition reactions. For instance, difluorocarbene reacts with N-substituted ketone imines in the presence of fumaronitrile, maleonitrile, or dimethyl maleate, leading to the formation of azomethine ylides. These intermediates then undergo cycloaddition, resulting in compounds like fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. Further chemical transformations of these products can yield a variety of derivatives with potential biological activity or applications in materials science (Novikov et al., 2005).

Biological Activity and Drug Design

Compounds related to 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline are investigated for their potential biological activities, particularly as inhibitors of various enzymes. For example, derivatives have been designed to inhibit human carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Structural modifications, such as replacing the quinoline ring with different nuclei and introducing hydrophobic or hydrophilic functionalities, can enhance the inhibitory activity against specific enzyme isoforms. Such studies not only contribute to our understanding of enzyme inhibition but also aid in the design of new therapeutic agents (Buemi et al., 2019).

Materials Science and Analytical Applications

The structural motifs found in 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline derivatives also find applications in materials science. For example, specific derivatives have been used as fluorescent probes for the detection of inorganic ions or as reagents in chromatographic analyses. The fluorescent properties of these compounds can be tuned by structural modifications, making them valuable tools in bioimaging, sensor development, and analytical chemistry (Gatti et al., 2002).

Propriétés

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c22-16-10-11-19-18(14-16)21(24-12-6-1-2-7-13-24)20(15-23-19)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,14-15H,1-2,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGYOWGZBQCNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)

![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)